![molecular formula C11H25NO2Si B15337258 5-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol](/img/structure/B15337258.png)
5-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol is a chemical compound with the molecular formula C11H25NO2Si and a molecular weight of 231.407 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butyl(dimethyl)silyl group and a hydroxymethyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol typically involves the protection of the hydroxyl group of pyrrolidin-3-ol with a tert-butyl(dimethyl)silyl group. This can be achieved using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies. The process may be optimized for higher yields and purity by adjusting reaction conditions and using advanced purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of deprotected pyrrolidin-3-ol or other substituted derivatives.
Applications De Recherche Scientifique
5-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl group, preventing it from participating in reactions until the protecting group is removed. This allows for selective reactions at other sites of the molecule. The removal of the silyl group is typically achieved using fluoride ions, which cleave the silicon-oxygen bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[[Tert-butyldiphenylsilyl]oxymethyl]pyrrolidin-3-ol
- 5-[[Trimethylsilyl]oxymethyl]pyrrolidin-3-ol
- 5-[[Triisopropylsilyl]oxymethyl]pyrrolidin-3-ol
Uniqueness
5-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol is unique due to its specific tert-butyl(dimethyl)silyl protecting group, which offers a balance of steric hindrance and stability. This makes it particularly useful in synthetic chemistry where selective protection and deprotection are crucial.
Propriétés
IUPAC Name |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-8-9-6-10(13)7-12-9/h9-10,12-13H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTWLLFFEIRBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol](/img/structure/B15337175.png)
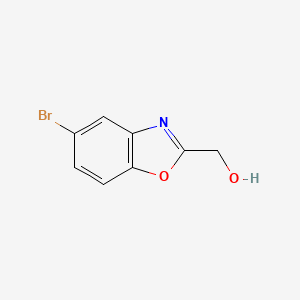
![2-[[(2R,3R)-3-(Benzyloxy)2-butyl]oxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15337184.png)
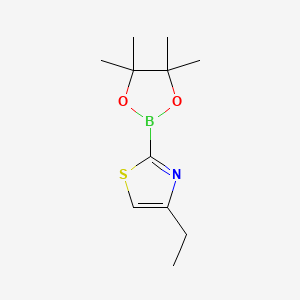

![1-Methyl-2-[4-(trifluoromethyl)phenyl]indole](/img/structure/B15337200.png)

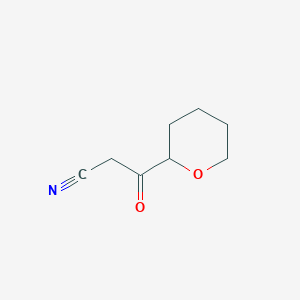
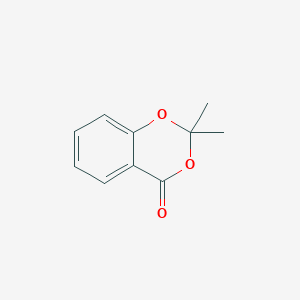
![2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B15337227.png)
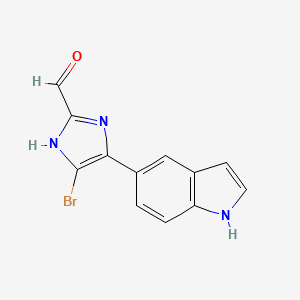
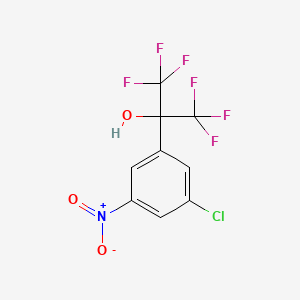
![(S)-1-[(S)-2-Amino-3,3-dimethylbutanoyl]-N-methyl-N-phenylpyrrolidine-2-carboxamide](/img/structure/B15337246.png)
![1-[3-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B15337261.png)
